molecular formula C29H36N2O5 B11124999 5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124999
M. Wt: 492.6 g/mol
InChI Key: DFIJXXQPMFQKBC-RFBIWTDZSA-N
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Description

The compound 5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone core, substituted with various functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolidinone Core: This step typically involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at position 3 can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Substitution with the Benzoyl Group: The benzoyl group at position 4 can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reactions, using morpholine and a suitable leaving group on the precursor molecule.

    Final Functionalization: The ethyl and methylpropoxy groups can be introduced through alkylation reactions, using alkyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, or KMnO4 under mild conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: HNO3 for nitration, Br2 for bromination, often in the presence of a catalyst like FeBr3.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: can be compared with similar compounds such as:

    4-benzoylmorpholine: Shares the morpholinyl and benzoyl groups but lacks the pyrrolidinone core.

    2-(4-ethylbenzoyl)benzoic acid: Contains the ethylbenzoyl group but differs in the core structure.

    Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide: Contains the morpholinyl and benzoyl groups but has a different core and additional sulfur atom.

These comparisons highlight the unique combination of functional groups in 5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O5/c1-4-21-5-7-22(8-6-21)26-25(27(32)23-9-11-24(12-10-23)36-19-20(2)3)28(33)29(34)31(26)14-13-30-15-17-35-18-16-30/h5-12,20,26,32H,4,13-19H2,1-3H3/b27-25-

InChI Key

DFIJXXQPMFQKBC-RFBIWTDZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

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